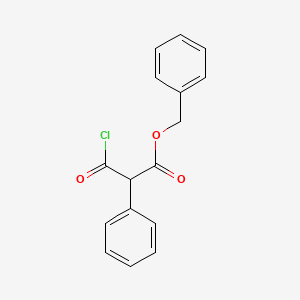

Benzyl (chlorocarbonyl)phenylacetate

Description

Benzyl (chlorocarbonyl)phenylacetate is an ester derivative of phenylacetic acid, featuring a benzyl ester group and a reactive chlorocarbonyl (Cl–CO–O–) substituent. While direct references to this compound are absent in the provided evidence, its structure and properties can be inferred from analogous compounds. Such derivatives are typically synthesized via esterification reactions, as seen in , where benzyl bromoacetate reacts with sodium phenylacetate derivatives under controlled conditions .

Properties

CAS No. |

35353-13-0 |

|---|---|

Molecular Formula |

C16H13ClO3 |

Molecular Weight |

288.72 g/mol |

IUPAC Name |

benzyl 3-chloro-3-oxo-2-phenylpropanoate |

InChI |

InChI=1S/C16H13ClO3/c17-15(18)14(13-9-5-2-6-10-13)16(19)20-11-12-7-3-1-4-8-12/h1-10,14H,11H2 |

InChI Key |

VWOHADKFMSXEIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

Benzyl Phenylacetate

- Structure : Benzyl ester of phenylacetic acid (lacks chlorocarbonyl group).

- Applications : Approved as a flavoring agent (EU Register of Feed Additives) .

Sodium Phenylacetate

- Structure : Sodium salt of phenylacetic acid.

- Biological Activity : Induces tumor cell differentiation via PPARγ activation, with minimal cytotoxicity .

- Mechanism : Downregulates myc oncogene expression and upregulates p21waf1, leading to cell cycle arrest .

p-Chloro-Phenylacetate

- Structure : Chlorinated phenylacetic acid derivative.

- Biological Activity : Superior antitumor potency compared to phenylacetate (phenylacetate < phenylbutyrate < p-chloro-phenylacetate < p-iodo-phenylbutyrate) .

- Mechanism : Enhanced PPARγ binding affinity due to electron-withdrawing chlorine substituent .

Benzyl Acetate

- Structure : Benzyl ester of acetic acid.

- Applications : Fragrance component in cosmetics; major constituent in Narcissus abs. .

- Safety : Classified as a "top 100" fragrance allergen but shows low sensitization rates (0.16% reactivity in clinical studies) .

Comparative Data Table

Mechanistic and Efficacy Insights

- PPARγ Activation: Chlorinated derivatives (e.g., p-chloro-phenylacetate) exhibit stronger PPARγ binding and antitumor activity than non-halogenated counterparts . The chlorocarbonyl group in the target compound may further enhance ligand-receptor interactions, though this requires empirical validation.

- Bioavailability : Esterification with benzyl (vs. sodium salts) could enhance lipid solubility, improving tissue penetration but altering pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.